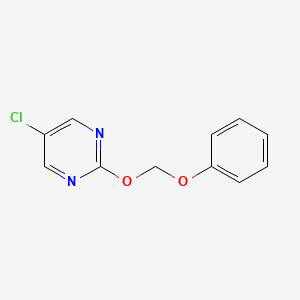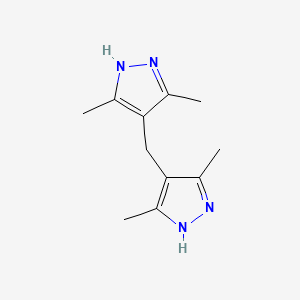![molecular formula C9H6Cl3NO2 B14405211 ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride CAS No. 86358-02-3](/img/structure/B14405211.png)
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: is an organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylene bridge, and an acetyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride typically involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with acetyl chloride under anhydrous conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: undergoes various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding amides, esters, or thioesters.
Hydrolysis: The major products are the corresponding carboxylic acid and hydrochloric acid.
Applications De Recherche Scientifique
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoyl chloride
- Acetyl chloride
- 2,6-Dichlorobenzoyl chloride
Comparison
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: is unique due to the presence of the oxime and dichlorophenyl groups, which impart distinct reactivity and properties compared to other acyl chlorides. The dichlorophenyl group enhances the compound’s stability and reactivity, while the oxime group provides additional sites for chemical modification.
Propriétés
Numéro CAS |
86358-02-3 |
|---|---|
Formule moléculaire |
C9H6Cl3NO2 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
2-[(2,6-dichlorophenyl)methylideneamino]oxyacetyl chloride |
InChI |
InChI=1S/C9H6Cl3NO2/c10-7-2-1-3-8(11)6(7)4-13-15-5-9(12)14/h1-4H,5H2 |
Clé InChI |
JXWDDGBFVVYBQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=NOCC(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
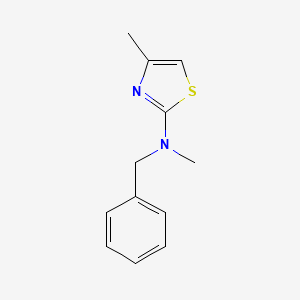
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)

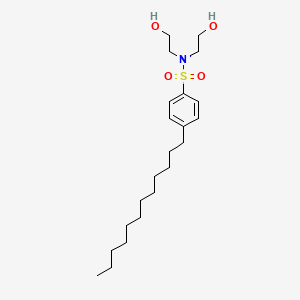
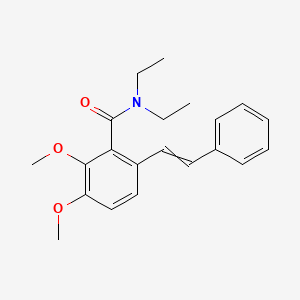
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

